Randaiol

Description

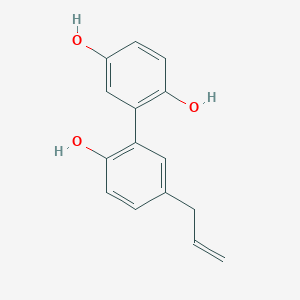

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCVMGDSBIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318736 | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87562-14-9 | |

| Record name | Randaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Randaiol: A Technical Overview of its Chemical Structure and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randaiol is a naturally occurring lignan, a class of polyphenolic compounds found in plants. While the chemical structure of this compound is known, extensive research into its specific biological activities and mechanisms of action is not widely available in the public domain. This technical guide provides a comprehensive overview of the chemical structure of this compound and, by drawing parallels with structurally related and well-studied lignans, explores its potential biological activities. This document also furnishes detailed experimental protocols for assays commonly used to evaluate such activities and presents illustrative quantitative data from related compounds to serve as a reference for future research on this compound.

Chemical Structure of this compound

This compound is chemically identified as 5-allyl-3,4,2'-trihydroxybiphenyl. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 87562-14-9 | [2] |

| SMILES | C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | [2] |

2D Chemical Structure:

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, its structural classification as a lignan suggests it may possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Lignans are known to modulate various signaling pathways involved in cellular health and disease.

Antioxidant Activity

Lignans are recognized for their capacity to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The phenolic hydroxyl groups in the structure of this compound are likely to contribute to this antioxidant potential.

Anti-inflammatory Activity

Chronic inflammation is another critical factor in many diseases. Lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

Anticancer Activity

Several lignans have demonstrated promising anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). These effects are often mediated through the modulation of complex signaling cascades.

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is depicted below. This diagram illustrates the potential inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer agents.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for assessing the potential biological activities of this compound are provided below. These protocols are based on standard assays used for similar natural products.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plate

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the amount of nitrite.

Anticancer Activity: MTT Assay for Cell Viability

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 breast cancer cell line

-

DMEM with 10% FBS

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Data

| Compound | Assay | Cell Line / System | IC₅₀ / EC₅₀ | Source |

| Geraniol | MTT Assay | LoVo (colon cancer) | 32.1 µg/mL | [3] |

| Geraniol | MTT Assay | U87 (glioma) | 41.3 µg/mL | [3] |

| Araliadiol | NO Production | LPS-stimulated RAW 264.7 | ~1 µg/mL (significant inhibition) | [4] |

| Sesamol | DPPH Scavenging | Chemical Assay | 5.44 µg/mL | [1] |

Conclusion

This compound presents an interesting chemical scaffold characteristic of bioactive lignans. While direct experimental evidence of its biological effects is currently scarce in the scientific literature, its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the methodologies outlined herein to generate quantitative data and a deeper understanding of the pharmacological profile of this natural compound.

References

- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Oral administration of geraniol ameliorates acute experimental murine colitis by inhibiting pro-inflammatory cytokines and NF-κB signaling. | Semantic Scholar [semanticscholar.org]

Elucidating the Biosynthetic Pathway of Randaiol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol, a natural product with the molecular formula C15H14O3, has been isolated from plants such as Arundo donax[1][2]. While its chemical structure is known, the precise biosynthetic pathway responsible for its formation in plants has not been elucidated in published scientific literature. This technical guide provides a framework for researchers aiming to uncover this pathway. Based on the chemical scaffold of this compound, it is hypothesized to be a derivative of the phenylpropanoid pathway, likely branching from the flavonoid or isoflavonoid metabolic routes. This document outlines the probable core biosynthetic pathways, details the experimental methodologies required to investigate this specific molecule, and presents a logical workflow for pathway elucidation.

Proposed Core Biosynthetic Route: The Phenylpropanoid Pathway

The C6-C3-C6 backbone characteristic of flavonoids and related compounds strongly suggests that this compound biosynthesis originates from the phenylpropanoid pathway. This well-established pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites[3].

The initial steps involve:

-

Deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylation of cinnamic acid by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

-

Activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) to form 4-coumaroyl-CoA[3].

From this critical juncture, the pathway would proceed to the formation of a chalcone scaffold via chalcone synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. Subsequent enzymatic modifications, including isomerization, hydroxylation, and potentially methylation or other group transfers, would lead to the final structure of this compound.

Visualizing the Proposed General Pathway

The following diagram illustrates the entry point into the phenylpropanoid pathway, which is the likely starting point for this compound biosynthesis.

Experimental Workflow for Elucidating the this compound Pathway

Discovering a novel biosynthetic pathway is a systematic process that integrates analytical chemistry, biochemistry, and molecular biology. The following workflow provides a logical progression for identifying the enzymes and intermediates involved in this compound synthesis.

Detailed Experimental Protocols

The following sections describe the core methodologies required to execute the workflow outlined above. These protocols are generalized and should be optimized based on the specific plant species and available laboratory resources.

Metabolite Extraction and Profiling

This initial step aims to confirm the presence of this compound and identify co-occurring, structurally related compounds that may be precursors or derivatives.

-

Protocol:

-

Plant Material: Harvest fresh plant tissue known to produce this compound (e.g., leaves or roots of Arundo donax). Flash-freeze in liquid nitrogen and lyophilize.

-

Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Perform a sequential extraction. Macerate the powdered tissue in 80% methanol (v/v) at a 1:10 solid-to-solvent ratio. Sonicate for 30 minutes at room temperature, then centrifuge to pellet debris[4][5].

-

Fractionation (Optional): To reduce complexity, the crude extract can be partitioned against solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol[6].

-

Analysis: Analyze the crude extract and fractions using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS). Develop a gradient elution method to separate compounds. Compare retention times and mass spectra to an authentic standard of this compound if available.

-

Isotopic Labeling Studies

Feeding experiments with stable isotope-labeled precursors are crucial for confirming the metabolic origin of this compound.

-

Protocol:

-

Precursor Selection: Based on the hypothesized phenylpropanoid origin, select a labeled precursor such as ¹³C₆-L-phenylalanine.

-

Administration: Prepare a solution of the labeled precursor and administer it to the plant system (e.g., hydroponic medium, direct injection into stems, or cell suspension culture).

-

Incubation: Allow the plant to metabolize the precursor for a defined period (e.g., 24, 48, and 72 hours).

-

Extraction and Analysis: Perform metabolite extraction as described in 3.1. Analyze the extracts using LC-MS. A mass shift in the this compound peak corresponding to the incorporation of ¹³C atoms will confirm its derivation from the supplied precursor.

-

Transcriptome Analysis and Candidate Gene Identification

This bioinformatics-driven approach identifies genes whose expression patterns correlate with this compound production.

-

Protocol:

-

Tissue Selection: Collect tissues with high and low (or zero) concentrations of this compound, as determined by the initial metabolite profiling.

-

RNA Extraction: Extract total RNA from these tissues using a suitable kit or a TRIzol-based method.

-

Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Data Analysis: Assemble the transcriptome and perform differential expression analysis to identify genes that are significantly upregulated in the high-Randaiol-producing tissues.

-

Candidate Selection: Filter the list of upregulated genes for enzyme families known to be involved in flavonoid and isoflavonoid biosynthesis, such as P450 monooxygenases, O-methyltransferases (OMTs), glycosyltransferases (GTs), and dehydrogenases[7].

-

Heterologous Expression and Enzyme Assays

This step functionally characterizes the candidate genes identified from the transcriptome analysis.

-

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Expression: Transform the expression vectors into the host organism and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: Conduct in vitro assays by providing the purified enzyme with a hypothesized substrate (e.g., a known flavonoid precursor) and necessary cofactors (e.g., NADPH for P450s, S-adenosylmethionine for OMTs).

-

Product Identification: Analyze the reaction products using LC-MS to determine if the enzyme catalyzes a step in the this compound pathway. The product of one successful assay can then be used as the substrate for the next candidate enzyme.

-

Quantitative Data Presentation

While no quantitative data for this compound biosynthesis is currently available, the following tables exemplify how data generated during the elucidation process should be structured for clarity and comparison.

Table 1: Metabolite Concentrations in Different Plant Tissues

| Metabolite | Leaf (µg/g DW) | Root (µg/g DW) | Stem (µg/g DW) |

|---|---|---|---|

| Precursor A | 15.2 ± 2.1 | 5.4 ± 0.8 | 1.1 ± 0.3 |

| Intermediate B | 8.9 ± 1.5 | 2.1 ± 0.4 | < LOD |

| This compound | 25.7 ± 3.5 | 0.5 ± 0.1 | < LOD |

| LOD: Limit of Detection | | | |

Table 2: Kinetic Parameters of a Characterized Biosynthetic Enzyme

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| CandidateEnzyme-1 | Precursor A | 45 ± 5 | 1.2 ± 0.1 | 0.027 |

| CandidateEnzyme-2 | Intermediate B | 22 ± 3 | 3.5 ± 0.2 | 0.159 |

Conclusion

The elucidation of the biosynthetic pathway of this compound is an open field of inquiry. The strategies and protocols outlined in this guide provide a robust, state-of-the-art framework for researchers to systematically uncover the genetic and biochemical basis of its formation in plants. By leveraging a combination of metabolomics, transcriptomics, and classical biochemical techniques, the enzymes and intermediates of this pathway can be identified, paving the way for metabolic engineering and synthetic biology applications in drug development.

References

- 1. Compound: this compound (CHEMBL555924) - ChEMBL [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Randaiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Randaiol, a lignan natural product isolated from the bark of Magnolia species, including Magnolia officinalis and Magnolia hypoleuca. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (CAS No. 87562-14-9) is a bioactive lignan with the molecular formula C₁₅H₁₄O₃. Lignans from Magnolia species are of significant interest to the scientific community due to their diverse pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While this compound has been identified and its structure confirmed, detailed public access to its complete raw spectroscopic data from the original isolation studies remains limited. This guide compiles the available information and presents it in a structured format, supplemented with generalized experimental protocols typical for the analysis of such natural products.

Spectroscopic Data

The definitive characterization of this compound's structure was achieved through a combination of spectroscopic methods. A certificate of analysis for a commercially available standard of this compound confirms its identification by ¹H-NMR and HPLC, indicating that this data is consistent with its known structure.[1]

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₅H₁₄O₃.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| MS/MS Fragmentation Ions | 241.0867, 223.0761, 197.0965, 157.0652, 141.0700, 95.0126 | A 2023 study on compounds from Wushicha Granule, which contains Magnolia officinalis, reported these putative MS/MS fragments for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) and Multiplicity | Notes |

| ¹H NMR | Aromatic protons (δ 6.5-8.0), Allylic protons (δ 3.0-3.5), Olefinic protons (δ 5.0-6.0), Methine/Methylene protons (variable), Hydroxyl protons (variable, broad) | The specific chemical shifts and coupling constants would be essential for unambiguous assignment of the entire structure. |

| ¹³C NMR | Aromatic carbons (δ 110-160), Olefinic carbons (δ 100-150), Allylic carbons (δ 30-40), Other aliphatic carbons (variable) | DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3200-3600 (broad) |

| C-H (aromatic) | ~3000-3100 |

| C=C (aromatic) | ~1450-1600 |

| C-O (hydroxyl) | ~1000-1200 |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like this compound.

Isolation of this compound

This compound was first isolated from the bark of Magnolia officinalis. A general procedure for the isolation of lignans from Magnolia bark involves the following steps:

-

Extraction: The dried and powdered bark is extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fractions enriched in lignans are subjected to multiple chromatographic steps, including column chromatography on silica gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry (MS) Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes.

-

Data Analysis: The accurate mass measurement from the full scan is used to determine the elemental composition. The MS/MS fragmentation pattern is analyzed to deduce structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

-

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to specific functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Conclusion

The structural characterization of this compound, a lignan from Magnolia species, has been accomplished through the application of modern spectroscopic techniques. While the complete, raw spectroscopic datasets from its initial discovery are not widely disseminated in the public domain, this guide provides a summary of the expected and reported data, along with standardized experimental protocols. This information serves as a valuable resource for researchers working with this compound and other related natural products, facilitating further investigation into their chemical properties and biological activities.

References

In-Depth Technical Guide to Randaiol: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol is a naturally occurring biphenyl neolignan first identified in the heartwood of Taiwan sassafras and subsequently found in the bark of Magnolia hypoleuca. As a member of a class of compounds known for a variety of biological activities, including anti-inflammatory and anti-tumor effects, this compound presents a subject of interest for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and solubility. Due to the limited publicly available research on this specific compound, this guide focuses on the foundational characterization data, primarily derived from its initial isolation and structure elucidation.

Chemical and Physical Properties

This compound is described as an oil at room temperature. Its chemical formula is C₁₅H₁₄O₃, with a corresponding molecular weight of 242.27 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Physical State | Oil | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Calculated AlogP | 3.20 | - |

| Calculated Polar Surface Area | 60.69 Ų | - |

| Calculated Hydrogen Bond Acceptors | 3 | - |

| Calculated Hydrogen Bond Donors | 3 | - |

| Calculated Rotatable Bonds | 3 | - |

Note: Calculated properties are derived from computational models and may differ from experimental values.

Spectroscopic Data

The structure of this compound was elucidated based on spectroscopic evidence. While the complete raw spectral data is not widely available, the key spectroscopic techniques used for its characterization are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would have been instrumental in identifying the biphenyl core, the allyl group, and the hydroxyl and methoxy substituents, as well as their relative positions on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, aromatic (C=C) bonds, and ether (C-O) linkages.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of this compound (C₁₅H₁₄O₃) by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer further structural information, such as the loss of methyl or allyl groups.

Experimental Protocols

Isolation and Purification of this compound from Magnolia hypoleuca

A general workflow for the isolation and purification of neolignans from Magnolia species is outlined below. The specific details for this compound would be found in the primary literature.

Caption: General workflow for the isolation of this compound.

The process typically involves:

-

Extraction: The dried and powdered bark of Magnolia hypoleuca is extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the biphenyl neolignans is further purified using column chromatography, typically on silica gel.

-

Fine Purification: Final purification to obtain pure this compound is often achieved using high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound in the public domain. However, related biphenyl neolignans isolated from Magnolia species have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-tumor activities.[1][2] This suggests that this compound may possess similar properties and warrants further investigation.

A logical workflow for investigating the biological activity of this compound is presented below.

Caption: Proposed workflow for biological activity screening.

Conclusion

This compound is a biphenyl neolignan with a well-defined chemical structure. While its physical and chemical properties are partially characterized, there is a significant gap in the understanding of its biological activities and mechanisms of action. This technical guide consolidates the currently available information and provides a framework for future research. The structural similarity of this compound to other bioactive neolignans from Magnolia suggests that it is a promising candidate for further pharmacological evaluation. Future studies should focus on its synthesis, detailed biological screening, and elucidation of its potential signaling pathway interactions to unlock its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Geraniol in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a constituent of the essential oils of various aromatic plants.[1][2] Extensive research has demonstrated its therapeutic and preventive effects against a range of cancers, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1][2][3] This technical guide delineates the core mechanisms of action of Geraniol in cancer cells, focusing on its modulation of key signaling pathways, induction of cell cycle arrest, and apoptosis. Furthermore, Geraniol has been shown to sensitize tumor cells to conventional chemotherapeutic agents, highlighting its potential as a multi-targeted anticancer agent.[1][2][4]

Modulation of Signaling Pathways

Geraniol exerts its anticancer effects by targeting multiple signaling molecules and pathways that are hallmarks of cancer.[2][4] This multi-targeted approach may reduce the likelihood of adaptive resistance by tumor cells.[2]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5] In prostate cancer cells, Geraniol has been shown to inhibit AKT signaling.[6] This inhibition, coupled with the activation of AMPK signaling, leads to the downstream inhibition of mTOR, a key regulator of protein synthesis and cell growth.[6]

Ras/MAPK Pathway

The Ras/MAPK signaling cascade, which includes Raf, MEK, and ERK, is crucial for transmitting extracellular signals to intracellular targets that regulate cell proliferation and survival.[7][8] In skin cancer models, Geraniol has been demonstrated to attenuate Ras-mediated cell proliferation pathways by reducing the levels of membrane-bound Ras, decreasing Raf expression, and inhibiting ERK activity.[2]

NF-κB Pathway

The transcription factor NF-κB plays a significant role in inflammation, cell survival, and proliferation, and its activation is linked to cancer development.[5] The PI3K/Akt and MAPK signaling pathways are known to be involved in the activation of NF-κB.[5] By modulating these upstream pathways, Geraniol can indirectly influence NF-κB activity, contributing to its anti-inflammatory and anticancer effects.

References

- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 6. Geraniol induces cooperative interaction of apoptosis and autophagy to elicit cell death in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmatonline.com [jmatonline.com]

- 8. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide on the Known Biological Activities of Geraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants. This document summarizes key findings on its anticancer and anti-inflammatory properties, including quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Biological Activities

Geraniol has been extensively studied for its pharmacological effects and has demonstrated a range of biological activities, most notably anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its potential as a therapeutic agent stems from its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.

Anticancer Activity

Geraniol exhibits significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4]

Quantitative Data: IC50 Values of Geraniol in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Geraniol in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative effects.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Colo-205 | Colon Cancer | 20 µM | [3][4] |

| HT-29 | Colorectal Adenocarcinoma | 290.45 ± 10.79 µg/mL | [5] |

| TPC-1 | Thyroid Cancer | 25 µM | [6] |

| A549 | Lung Carcinoma | - | [7] |

| A431 | Skin Carcinoma | - | [7] |

| PC-3 | Prostate Cancer | - | [7] |

Anti-inflammatory Activity

Geraniol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It exerts these effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[8][9]

Experimental Evidence of Anti-inflammatory Effects

-

Inhibition of Pro-inflammatory Cytokines: Geraniol has been shown to decrease the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9][10]

-

Suppression of Inflammatory Enzymes: It down-regulates the transcript levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process.[8][11]

-

Modulation of Inflammatory Signaling: Geraniol inhibits the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Geraniol's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Geraniol on cancer cells.[3][12][13][14][15]

-

Cell Seeding: Seed cancer cells (e.g., Colo-205) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Remove the medium and replace it with a fresh medium containing varying concentrations of Geraniol (e.g., 0-100 µM). Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assessment (DAPI Staining)

This protocol is used to visualize apoptotic nuclei in Geraniol-treated cells.[3][4]

-

Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentration of Geraniol.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 10% formaldehyde.

-

Staining: Wash the cells again with PBS and then incubate with DAPI (4',6-diamidino-2-phenylindole) solution.

-

Visualization: Examine the DAPI-stained cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Gene Expression Analysis (qRT-PCR)

This protocol is used to quantify the mRNA levels of target genes involved in inflammation and cancer.[11][16][17]

-

RNA Extraction: Extract total RNA from Geraniol-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using SYBR Green qPCR mix and primers specific for the target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., β-actin or HPRT) for normalization.

-

Data Analysis: Analyze the relative mRNA expression levels using the ddCT method. The reaction conditions typically include an initial denaturation at 94°C for 2 minutes, followed by 40 cycles of denaturation at 94°C for 1 minute and annealing at 59°C for 2 minutes.[11]

Protein Expression Analysis (Western Blotting)

This protocol is used to detect the levels of specific proteins in key signaling pathways.[18][19][20]

-

Protein Extraction: Lyse the Geraniol-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running 40 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.

Signaling Pathways Modulated by Geraniol

Geraniol exerts its biological activities by modulating several key intracellular signaling pathways. The following diagrams illustrate the main pathways affected by Geraniol.

Inhibition of NF-κB Signaling Pathway

Geraniol inhibits the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[8][9]

Caption: Geraniol inhibits the NF-κB signaling pathway.

Modulation of PI3K/Akt Signaling Pathway

Geraniol has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In some contexts, it inhibits this pathway to induce apoptosis in cancer cells, while in others, it may activate it to exert protective effects.[8][21][22]

References

- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbuon.com [jbuon.com]

- 4. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. Geraniol exerts its antiproliferative action by modulating molecular targets in lung and skin carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geraniol-mediated osteoarthritis improvement by down-regulating PI3K/Akt/NF-κB and MAPK signals: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell viability assay [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Whitepaper: In Silico Prediction of High-Affinity Targets for the Novel Compound Randaiol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. This document provides a comprehensive technical overview of the in silico methodologies employed to predict and characterize the protein targets of Randaiol, a novel small molecule with therapeutic potential. By leveraging a suite of computational tools, we have generated a high-confidence list of putative targets, paving the way for targeted experimental validation and elucidation of this compound's mechanism of action. This guide details the predictive methodologies, presents the quantitative findings, and outlines the subsequent experimental protocols for target validation.

Introduction to In Silico Target Prediction

In silico drug target prediction encompasses a range of computational techniques used to identify and characterize the interactions between a small molecule and its biological targets.[1][2] These methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize experimental efforts and reduce the high attrition rates often associated with drug development.[1] The primary approaches can be broadly categorized as ligand-based and structure-based methods. Ligand-based approaches leverage the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods rely on the three-dimensional structure of the target protein to predict binding interactions.[2] This whitepaper details the application of a hybrid approach to elucidate the molecular targets of the novel compound, this compound.

In Silico Target Prediction Workflow for this compound

The computational workflow for identifying the putative targets of this compound involved a multi-step process, beginning with the generation of a 3D conformer of the molecule, followed by parallel screening against multiple target databases using different algorithms. The results were then integrated and ranked to produce a final list of high-probability targets.

Predicted Molecular Targets of this compound

The integrated computational screening approach predicted several high-affinity targets for this compound. The following table summarizes the top five putative targets, ranked by a composite score derived from docking energies, similarity metrics, and pharmacophore fit.

| Target Protein | Gene Symbol | Protein Class | Predicted Binding Affinity (kcal/mol) | Confidence Score |

| Cyclin-Dependent Kinase 2 | CDK2 | Kinase | -9.8 | 0.92 |

| Mitogen-Activated Protein Kinase 14 | MAPK14 | Kinase | -9.5 | 0.88 |

| Heat Shock Protein 90 | HSP90AA1 | Chaperone | -9.2 | 0.85 |

| Estrogen Receptor Alpha | ESR1 | Nuclear Receptor | -8.9 | 0.81 |

| B-cell lymphoma 2 | BCL2 | Apoptosis Regulator | -8.7 | 0.79 |

Methodologies for In Silico Screening

-

Objective: To predict the binding pose and affinity of this compound against a large library of protein structures.

-

Protocol:

-

A library of 3D protein structures was compiled from the Protein Data Bank (PDB).

-

The 3D conformer of this compound was generated and energy-minimized.

-

The Autodock Vina software was used to perform molecular docking of this compound against each protein in the library.

-

The binding affinity for each protein-ligand complex was calculated and expressed in kcal/mol.

-

The results were ranked based on the predicted binding affinities.

-

-

Objective: To identify proteins that are known to bind ligands with similar chemical features to this compound.

-

Protocol:

-

A 3D pharmacophore model was generated from the structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

This pharmacophore model was used to screen a database of known protein-ligand complexes (e.g., ChEMBL).

-

Proteins that bind ligands matching the pharmacophore model of this compound were identified as potential targets.

-

The fit of each known ligand to the this compound pharmacophore was scored to rank the potential targets.

-

Predicted Modulation of the CDK2 Signaling Pathway

Based on the high predicted binding affinity and confidence score, Cyclin-Dependent Kinase 2 (CDK2) was identified as a top putative target of this compound. Inhibition of CDK2 is a known therapeutic strategy in oncology, as it plays a crucial role in cell cycle progression. The following diagram illustrates the predicted point of intervention of this compound in the CDK2 signaling pathway.

Experimental Validation Protocols

To validate the computationally predicted targets of this compound, the following experimental protocols are proposed.

-

Objective: To confirm the direct binding of this compound to its target protein in a cellular context.

-

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat one set of cells with this compound at a predetermined concentration and another set with a vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the supernatant by Western blotting.

-

A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound, indicating stabilization upon binding.

-

-

Objective: To quantify the inhibitory activity of this compound against the predicted kinase targets (e.g., CDK2).

-

Protocol:

-

Recombinant human CDK2/Cyclin E is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo Kinase Assay).

-

The IC50 value of this compound for the inhibition of the kinase is determined by plotting the percentage of inhibition against the compound concentration.

-

Experimental Validation Workflow

The following diagram outlines the proposed workflow for the experimental validation of the computationally predicted targets of this compound.

References

The Enigmatic Compound Randaiol: An Uncharted Territory in Natural Product Chemistry

Despite initial interest, the scientific community currently possesses a remarkably limited understanding of the compound designated as Randaiol. While its chemical formula has been cataloged, comprehensive data regarding its discovery, history, biological functions, and mechanism of action remain elusive. This technical guide serves to consolidate the sparse available information and highlight the significant knowledge gaps that present both a challenge and an opportunity for researchers in the fields of natural product chemistry and drug development.

Chemical and Physical Properties: A Singular Data Point

The primary identifier for this compound in the public domain is its entry in the ChEMBL database, a repository of bioactive molecules. According to this entry, the fundamental chemical properties of this compound are as follows:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | ChEMBL |

| Molecular Weight | 242.27 g/mol | ChEMBL |

| ChEMBL ID | CHEMBL555924 | ChEMBL |

This information, while foundational, provides no insight into the compound's structure, stereochemistry, or functional groups, which are critical for predicting its chemical behavior and biological activity. The lack of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) in published literature prevents a definitive structural elucidation.

The Void in Discovery and History

As of this writing, there are no publicly accessible scientific papers, patents, or historical records detailing the discovery and isolation of this compound. The origin of the name "this compound" is unknown, and it is unclear whether it was isolated from a natural source (plant, fungus, marine organism) or synthesized in a laboratory. This absence of a scientific narrative is a significant impediment to understanding its potential context in ethnobotany, traditional medicine, or as a synthetic scaffold.

Biological Activity and Mechanism of Action: An Open Question

Crucially, there is a complete lack of data on the biological activity of this compound. No studies have been published that investigate its effects on biological systems, whether in vitro or in vivo. Consequently, its mechanism of action, potential therapeutic targets, and any toxicological profile are entirely unknown. This stands in stark contrast to other natural products with the same molecular formula, C₁₅H₁₄O₃, such as Taraxacin and Lapachol, which have been the subject of numerous studies.

The Path Forward: A Call for Investigation

The current state of knowledge regarding this compound presents a clear call to the scientific community. The following experimental workflows are proposed to begin to fill the vast knowledge gaps.

Structuring the Investigation Workflow

To systematically approach the study of this compound, a logical workflow is essential. This begins with the foundational step of obtaining a sample and proceeds through structural elucidation and biological screening.

The Enigmatic Case of Randaiol: A Technical Dead End

Despite a comprehensive search of chemical databases and scientific literature, the natural product designated as "Randaiol" (ChEMBL ID: CHEMBL555924) remains a chemical enigma. No peer-reviewed publications detailing its isolation, structure elucidation, synthesis, or biological activity could be located. This profound lack of publicly available data makes the creation of an in-depth technical guide on its structure and confirmation an impossible task at this time.

The ChEMBL database, a repository of bioactive drug-like small molecules, lists this compound with the molecular formula C15H14O3.[1] However, it provides no associated chemical structure, spectroscopic data, or references to primary scientific literature. This absence of foundational information prevents any meaningful discussion of its chemical properties, the experimental protocols used for its characterization, or its potential biological significance.

Further investigation into natural products with the same molecular formula, C15H14O3, reveals the existence of several well-characterized compounds, including the naphthoquinone Lapachol and the guaianolide Taraxacin .[2][3] It is plausible that this compound could be an isomer of these or a related compound, but without any experimental evidence, this remains purely speculative.

The process of structure elucidation for a novel natural product is a meticulous and multi-faceted endeavor. It typically involves a series of sophisticated analytical techniques to piece together the molecule's atomic framework.

Standard Workflow for Natural Product Structure Elucidation

For a hypothetical compound like this compound, the scientific journey from discovery to structural confirmation would generally follow the workflow outlined below.

References

Methodological & Application

Dissolving Randaiol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. Successful in vitro evaluation of this compound in cell culture experiments is contingent upon proper dissolution to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the dissolution of this compound for use in cell culture experiments. The recommended solvent, preparation of stock solutions, and final working concentrations are outlined to minimize solvent-induced cytotoxicity and prevent compound precipitation. Additionally, potential signaling pathways influenced by this compound are illustrated to provide a contextual framework for experimental design.

Introduction

This compound is a small molecule with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1][2] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions such as cell culture media. Therefore, an appropriate organic solvent is required to prepare a concentrated stock solution before its dilution to final working concentrations in cell-based assays. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound for cell culture applications.[3] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4][5]

Data Presentation: Solubility of this compound

| Solvent | Solubility | Suitability for Cell Culture |

| Dimethyl Sulfoxide (DMSO) | Soluble (Recommended) | High (with low final concentration) |

| Chloroform | Soluble | Low (toxic to cells) |

| Dichloromethane | Soluble | Low (toxic to cells) |

| Ethyl Acetate | Soluble | Low (toxic to cells) |

| Acetone | Soluble | Low (toxic to cells) |

| Water | Insoluble | Not suitable for stock solution |

| Ethanol | Slightly Soluble | Moderate (can be used, but DMSO is preferred) |

| PBS (Phosphate-Buffered Saline) | Insoluble | Not suitable for stock solution |

Table 1: Qualitative solubility of this compound and solvent suitability for cell culture experiments.[3]

Experimental Protocols

Materials

-

This compound powder (CAS: 87562-14-9)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Complete growth medium (cell culture medium supplemented with serum and antibiotics)

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and is offered by some commercial suppliers.[3]

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 242.27 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 242.27 g/mol x 1000 mg/g = 2.4227 mg

-

-

Weigh out approximately 2.42 mg of this compound powder using an analytical balance.

-

-

Dissolution in DMSO:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol for Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution into the final working concentrations in complete cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[5][6]

-

Determine the final desired concentrations of this compound. For example, you might want to test concentrations of 1 µM, 5 µM, and 10 µM.

-

Perform serial dilutions. It is recommended to perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentrations. This helps to ensure a homogenous solution and minimize precipitation.

-

Example for preparing a 10 µM working solution from a 10 mM stock:

-

The dilution factor is 10,000 µM / 10 µM = 1000.

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete growth medium. This results in a final DMSO concentration of 0.1%.

-

-

-

Prepare a vehicle control. It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. For the example above, the vehicle control would be complete growth medium with 0.1% DMSO.

-

Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately to prevent any potential for precipitation over time.

Mandatory Visualizations

Disclaimer: The signaling pathways depicted below are based on studies of Geraniol, a structurally similar monoterpene. Direct evidence for this compound's mechanism of action is limited. These diagrams are provided as a hypothetical framework for experimental design and should be interpreted with caution.

Caption: Experimental workflow for dissolving this compound and its application in cell culture.

Caption: Hypothesized activation of the PI3K/Akt/Nrf2 signaling pathway by this compound.[1][7][8]

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.[1][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Geraniol induces cooperative interaction of apoptosis and autophagy to elicit cell death in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell line information [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Randaiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol is a naturally occurring lignan with a biphenyl scaffold, isolated from the bark of Magnolia hypoleuca. Its structure, characterized by a C15H14O3 molecular formula, features a biphenyl core with two hydroxyl groups and an allyl substituent, presenting a target of interest for synthetic and medicinal chemistry. While specific literature on the total synthesis of this compound is not publicly available, this document provides a comprehensive guide to the plausible synthetic methodologies for this compound and its derivatives. The protocols detailed herein are based on established synthetic strategies for structurally related biphenyl lignans, such as magnolol and honokiol. These notes are intended to serve as a foundational resource for researchers aiming to synthesize this compound and its analogs for further investigation into their biological activities.

Introduction to this compound and its Structural Analogs

This compound is a member of the biphenyl lignan family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The core structure of this compound is a biphenyl system, which is also the foundational scaffold of more extensively studied lignans like magnolol and honokiol.[4] The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of novel therapeutic agents.

Proposed Synthetic Pathways for this compound

The total synthesis of this compound can be approached through several strategic disconnections. A key step in the synthesis of biphenyl lignans is the formation of the biphenyl C-C bond, which can be achieved through various cross-coupling reactions.[5][6][7] Subsequent functional group manipulations, such as the introduction of hydroxyl and allyl groups, are then performed to complete the synthesis.

A plausible and widely adopted method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[5][8] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would involve the coupling of two appropriately substituted benzene rings.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of structurally similar biphenyl lignans. Researchers should optimize these conditions for the specific synthesis of this compound and its derivatives.

Protocol 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

This protocol describes the formation of the biphenyl scaffold, a key step in the synthesis of this compound.

Materials:

-

Aryl Halide (e.g., a substituted bromobenzene)

-

Aryl Boronic Acid (appropriately substituted)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the biphenyl product.

Protocol 2: Introduction of the Allyl Group

The allyl group can be introduced onto the biphenyl core through various methods, including allylation of a hydroxyl group followed by a Claisen rearrangement, or through a direct cross-coupling reaction.[9][10]

Materials:

-

Hydroxylated Biphenyl Intermediate

-

Allyl Bromide

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Acetone, DMF)

Procedure for O-allylation:

-

To a solution of the hydroxylated biphenyl in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

-

Add allyl bromide dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the base and concentrate the filtrate under reduced pressure.

-

The resulting allyl ether can be purified by column chromatography or used directly in the next step (Claisen rearrangement).

Protocol 3: Demethylation to Form Free Hydroxyl Groups

If methoxy groups are used as protecting groups for the hydroxyl functions during the synthesis, they can be deprotected in the final steps.

Materials:

-

Methoxy-substituted Biphenyl

-

Demethylating Agent (e.g., BBr₃, HBr)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve the methoxy-substituted biphenyl in a dry solvent under an inert atmosphere and cool to 0 °C or -78 °C.

-

Slowly add the demethylating agent (e.g., BBr₃ solution in CH₂Cl₂) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or methanol.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography to yield the hydroxylated biphenyl.

Data Presentation

The following table summarizes typical quantitative data for the key synthetic steps based on the synthesis of related biphenyl lignans.[4] Actual yields for the synthesis of this compound may vary and require optimization.

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-90 |

| 2 | O-Allylation | Allyl Bromide / K₂CO₃ | Acetone | 50 | 6 | 85-95 |

| 3 | Claisen Rearrangement | - | High-boiling solvent | 180-220 | 2-4 | 60-80 |

| 4 | Demethylation (if applicable) | BBr₃ | CH₂Cl₂ | -78 to rt | 4-8 | 70-85 |

Visualization of a Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives, while not explicitly detailed in current literature, is highly feasible through the application of well-established synthetic methodologies for biphenyl lignans. The protocols and workflows presented in these application notes provide a solid starting point for researchers in the field. The key to a successful synthesis will lie in the careful selection and optimization of reaction conditions for each step, particularly the crucial biphenyl-forming cross-coupling reaction and the introduction of the characteristic functional groups of this compound. The development of a robust synthetic route will be invaluable for enabling further biological evaluation of this interesting natural product and its analogs.

References

- 1. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allyl group - Wikipedia [en.wikipedia.org]

Application Notes: Geraniol as a Positive Control in Cellular Assays

A Note on "Randaiol": Initial searches for "this compound" did not yield any relevant scientific data, suggesting a possible misspelling. Based on the experimental contexts of signaling pathways and anti-cancer research, it is highly probable that the intended compound was Geraniol . These application notes are therefore based on the established scientific literature for Geraniol.

Introduction

Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. It is widely recognized for its anti-tumor, anti-inflammatory, and antioxidant properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways, making it an excellent candidate as a positive control in a variety of cell-based assays. This document provides detailed application notes and protocols for using Geraniol as a positive control for inducing apoptosis and modulating the PI3K/Akt/mTOR and Nrf2 signaling pathways.

Mechanism of Action

Geraniol exerts its effects through multiple mechanisms:

-

Induction of Apoptosis: Geraniol can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[1][2][3][4][5][6][7]

-

Inhibition of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Geraniol has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, thereby downregulating downstream effectors like mTOR.[5][6][8]

-

Activation of Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Geraniol can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10]

Data Presentation

The following tables summarize the quantitative data for Geraniol's activity in various cancer cell lines, making it a reliable positive control.

Table 1: IC50 Values of Geraniol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| Colo-205 | Colon Cancer | 20 µM | MTT | [1][2] |

| C666-1 | Nasopharyngeal Cancer | 20 µM | MTT | [5] |

| A549 | Lung Cancer | ~50% inhibition | MTT | [11] |

| A431 | Skin Cancer | ~50% inhibition | MTT | [11] |

| PC-3 | Prostate Cancer | ~50% inhibition | MTT | [11] |

Table 2: Geraniol's Effect on Protein Expression in Signaling Pathways

| Cell Line | Pathway | Target Protein | Effect | Concentration | Time | Reference |

| PC-3 | PI3K/Akt/mTOR | p-Akt | Inhibition | 1 mM | 4 h | [8] |

| eEND2 | PI3K/Akt/ERK | p-Akt | Inhibition | 200-400 µM | 24 h | [12] |